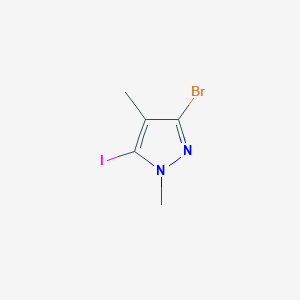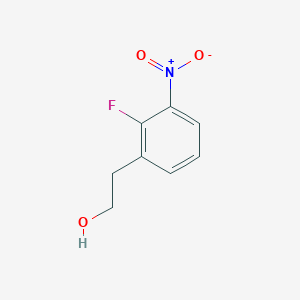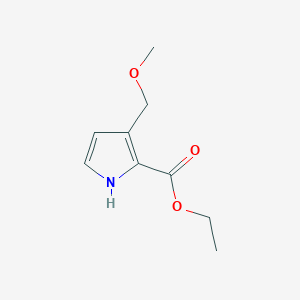
ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by an ethyl ester group at the 2-position and a methoxymethyl group at the 3-position of the pyrrole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of pyrrole derivatives with appropriate reagents. One common method is the alkylation of 3-hydroxymethylpyrrole with methanol in the presence of an acid catalyst, followed by esterification with ethyl chloroformate. The reaction conditions often include:
Temperature: 0-25°C
Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid
Solvents: Methanol, dichloromethane
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include:
Continuous flow reactors: for better temperature and reaction control
Purification steps: such as distillation or recrystallization to remove impurities
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group to alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Various substituted pyrrole derivatives
Scientific Research Applications
Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups involved. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:
Ethyl 2-pyrrolecarboxylate: Lacks the methoxymethyl group, leading to different reactivity and applications.
3-Methyl-1H-pyrrole-2-carboxylate: Contains a methyl group instead of a methoxymethyl group, affecting its chemical properties.
Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate: The hydroxymethyl group provides different reactivity compared to the methoxymethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-13-9(11)8-7(6-12-2)4-5-10-8/h4-5,10H,3,6H2,1-2H3 |
InChI Key |
ZHLDCXNEIKAZRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


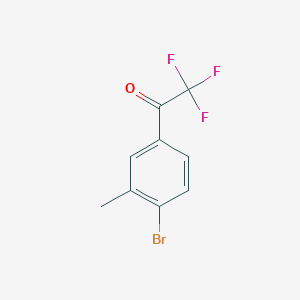



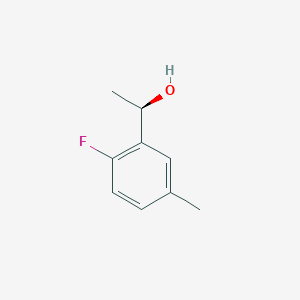
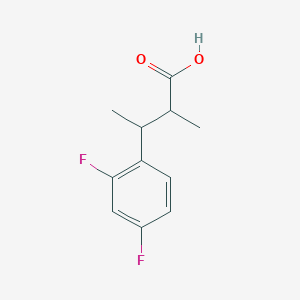
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13579620.png)
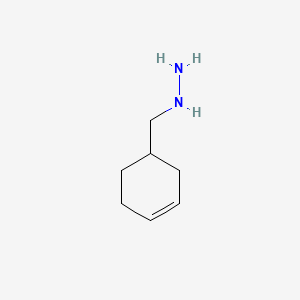
![1-(1-(benzo[d][1,3]dioxole-6-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13579648.png)
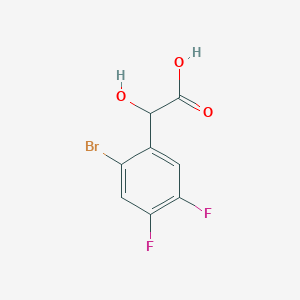
![2-[(2,4,6-Trimethylphenyl)methyl]oxirane](/img/structure/B13579660.png)

